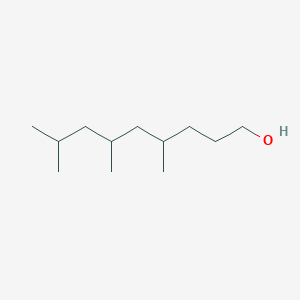
4,6,8-Trimethylnonan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,8-Trimethylnonan-1-ol is an organic compound classified as a primary alcohol. It has the molecular formula C12H26O and contains a hydroxyl group (-OH) attached to the first carbon of a nonane chain with three methyl groups at positions 4, 6, and 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trimethylnonan-1-ol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 4,6,8-trimethylnonanal, followed by reduction to the corresponding alcohol. The reaction conditions typically involve the use of strong reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent such as tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process is often carried out under high pressure and temperature using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6,8-Trimethylnonan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (4,6,8-trimethylnonanal) or further to the carboxylic acid (4,6,8-trimethylnonanoic acid) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane (4,6,8-trimethylnonane) using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 or NaBH4 in THF or diethyl ether.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4,6,8-Trimethylnonanal, 4,6,8-Trimethylnonanoic acid.
Reduction: 4,6,8-Trimethylnonane.
Substitution: 4,6,8-Trimethylnonyl chloride.
Scientific Research Applications
4,6,8-Trimethylnonan-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6,8-Trimethylnonan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic alkyl chain can interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Nonan-1-ol: A primary alcohol with a straight-chain structure, lacking the methyl substitutions.
4-Methylnonan-1-ol: A primary alcohol with a single methyl group at position 4.
6-Methylnonan-1-ol: A primary alcohol with a single methyl group at position 6.
8-Methylnonan-1-ol: A primary alcohol with a single methyl group at position 8.
Uniqueness
4,6,8-Trimethylnonan-1-ol is unique due to the presence of three methyl groups at specific positions along the nonane chain. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
88331-26-4 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
4,6,8-trimethylnonan-1-ol |
InChI |
InChI=1S/C12H26O/c1-10(2)8-12(4)9-11(3)6-5-7-13/h10-13H,5-9H2,1-4H3 |
InChI Key |
JRENEIGFEYTANX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CC(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
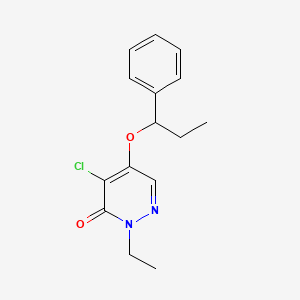
![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)
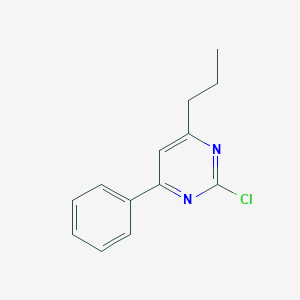

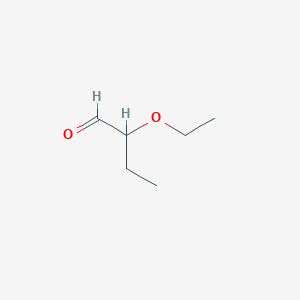

![2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid](/img/structure/B14398158.png)
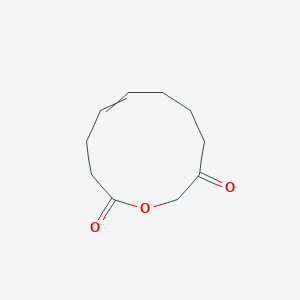
![4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14398161.png)
![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)
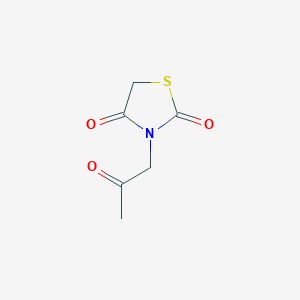
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
